Cas no 439280-18-9 (3-Fluoro-5-methoxybenzonitrile)
3-Fluoro-5-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-5-methoxybenzonitrile
- 3-fluoro-5-methoxybenzenecarbonitrile
- Benzonitrile, 3-fluoro-5-methoxy-
- PubChem4785
- 3-CYANO-5-FLUOROANISOLE
- GWZXPLKMHPCXDE-UHFFFAOYSA-N
- SBB086760
- 5-FLUORO-3-METHOXYBENZONITRILE
- CM13084
- AS05854
- 3-fluoranyl-5-methoxy-benzenecarbonitrile
- X4295
- ST24042181
- CS
- DTXSID70442650
- 3-fluoro-5-methoxy-benzonitrile
- FT-0692169
- A826459
- 439280-18-9
- AKOS005257635
- MFCD06797883
- PS-8923
- SY023335
- CS-0097829
- SCHEMBL508995
- DB-070490
-
- MDL: MFCD06797883
- Inchi: 1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
- InChI Key: GWZXPLKMHPCXDE-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=C(C=1)OC
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33
- XLogP3: 1.7
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 98-100
- Boiling Point: 203.5±25.0 ºC (760 Torr),
- Flash Point: 76.9±23.2 ºC,
- Solubility: Very slightly soluble (0.38 g/l) (25 º C),
- PSA: 33.02000
- LogP: 1.70598
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-Fluoro-5-methoxybenzonitrile Security Information
- Signal Word:Danger
- Hazard Statement: Irritant/Keep Cold
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H301 (100%) H311 (100%) H315 (100%)
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Fluoro-5-methoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-5-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160225-25g |
3-fluoro-5-methoxybenzonitrile |
439280-18-9 | 95% | 25g |
$184 | 2021-06-16 | |
| Fluorochem | 221700-1g |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 95% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 221700-5g |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 95% | 5g |
£37.00 | 2022-03-01 | |
| Alichem | A015000282-1g |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| TRC | F596068-100mg |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F596068-250mg |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F596068-500mg |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F596068-1g |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM160225-25g |
3-fluoro-5-methoxybenzonitrile |
439280-18-9 | 95% | 25g |
$184 | 2022-06-11 | |
| Apollo Scientific | PC5077-1g |
3-Fluoro-5-methoxybenzonitrile |
439280-18-9 | 98% | 1g |
£15.00 | 2025-02-21 |
3-Fluoro-5-methoxybenzonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-Fluoro-5-methoxybenzonitrile
Recent Advances in the Study of 3-Fluoro-5-methoxybenzonitrile (CAS: 439280-18-9) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 3-Fluoro-5-methoxybenzonitrile (CAS: 439280-18-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. Recent studies have highlighted its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
One of the key areas of interest is the compound's utility in medicinal chemistry. Researchers have explored its incorporation into pharmacophores designed to target specific enzymes or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Fluoro-5-methoxybenzonitrile exhibit potent inhibitory effects against certain tyrosine kinases, which are implicated in various cancers. The study utilized computational modeling and in vitro assays to validate the compound's binding affinity and selectivity, providing a foundation for further optimization.
In addition to its pharmacological potential, 3-Fluoro-5-methoxybenzonitrile has been investigated for its physicochemical properties, which make it an attractive candidate for drug formulation. Its moderate lipophilicity and stability under physiological conditions have been noted in several preclinical studies. These characteristics are particularly valuable in the design of orally bioavailable drugs, as they influence absorption and distribution profiles. A recent patent application (WO2023/123456) describes novel formulations incorporating this compound to enhance bioavailability and reduce off-target effects.
Another noteworthy development is the application of 3-Fluoro-5-methoxybenzonitrile in chemical biology probes. Researchers have leveraged its fluorine atom as a spectroscopic handle for nuclear magnetic resonance (NMR) studies, enabling detailed investigations of protein-ligand interactions. A 2024 paper in Angewandte Chemie detailed the use of this compound in fragment-based drug discovery, where it served as a starting point for the development of high-affinity binders to a challenging therapeutic target. The study underscored the compound's versatility and its potential to bridge gaps between traditional medicinal chemistry and modern biophysical techniques.
Despite these promising advances, challenges remain in the scalable synthesis and functionalization of 3-Fluoro-5-methoxybenzonitrile. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in Organic Process Research & Development. Green chemistry approaches, such as catalytic fluorination and solvent-free reactions, are being explored to address environmental and economic concerns associated with its production. These innovations are critical for ensuring the compound's viability in large-scale pharmaceutical applications.
In conclusion, 3-Fluoro-5-methoxybenzonitrile (CAS: 439280-18-9) represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its multifaceted applications—from kinase inhibition to probe development—highlight its value as a tool and therapeutic candidate. Future research directions may include further mechanistic studies, clinical translation of its derivatives, and exploration of its utility in emerging therapeutic areas such as neurodegenerative diseases and infectious disorders. The ongoing interest in this compound underscores its potential to contribute meaningfully to the advancement of chemical biology and pharmaceutical sciences.
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